3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzofuran ring, which is a fused aromatic system.
- Attached to the benzofuran ring, we find a pyridine group (pyridin-2-yl), adding further complexity.
- The compound also contains a furan ring (5-methylfuran-2-yl) linked to the benzofuran.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves Suzuki–Miyaura (SM) coupling. In SM coupling, organoboron reagents react with aryl or heteroaryl halides under palladium catalysis to form carbon–carbon bonds . The boron reagents play a crucial role in this process.
Industrial Production: The industrial production of this compound likely involves optimization of the SM coupling conditions, scalability, and purification methods. detailed information on industrial-scale synthesis remains proprietary.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Reduction: Reduction processes could yield reduced forms of the compound.
Substitution: Substitution reactions may occur at the pyridine or furan positions.
Boron Reagents: Boronic acids or boronate esters are essential for SM coupling.
Palladium Catalyst: Typically, palladium complexes facilitate the cross-coupling.
Base: A base (e.g., potassium carbonate) assists in the reaction.
Major Products: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified furan or pyridine moieties.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: It may exhibit biological activity due to its complex structure.
Medicine: Researchers explore its potential as a drug candidate.
Industry: It could serve as a precursor for specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related benzofuran derivatives. Its unique combination of furan, pyridine, and benzofuran motifs sets it apart.
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O3/c1-14-11-15(2)21-17(4)22(28-19(21)12-14)23(26)25(20-7-5-6-10-24-20)13-18-9-8-16(3)27-18/h5-12H,13H2,1-4H3 |
InChI Key |
ZIMZVGDRSMPNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.